N-(3-(喹啉-8-基氧基)丙基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

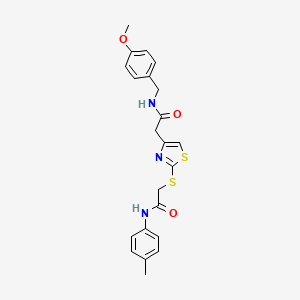

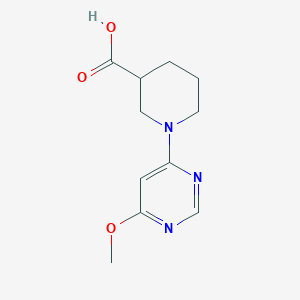

“N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide” is a compound that has been studied for its potential applications in various fields. The compound is a tridentate ligand and crystallizes with three independent molecules . It is relatively planar, with the NH H atom forming three-centered (bifurcated) intramolecular N—H N hydrogen bonds in each molecule .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, pyrazine motifs, which are widespread in biological organisms and integrated into versatile chemical structures, are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . Another conventional route is to initiate self-condensation of α-amino ketones, often derived from phenacyl halides .Molecular Structure Analysis

The molecular structure of this compound is characterized by offset π–π interactions, forming layers lying parallel to the plane . The centroids of the quinoline ring systems in the molecule are linked by these interactions .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines have been presented . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For instance, its planarity and the presence of intra-molecular N—H N hydrogen bonds contribute to its crystalline structure .科学研究应用

Cross-Dehydrogenative-Coupling (CDC)

This compound has been used in microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions . This process is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .

C–H Bond Activation

N-(quinolin-8-yl)benzamide, a particular member of the quinoline compounds, has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand . This compound can be used in various C–H bond functionalization reactions accomplished at different positions of quinoline and its derivatives .

Photodynamic Therapy (PDT)

In photodynamic therapy (PDT), a promising way to treat various tumors, two types of new zinc (II) phthalocyanines substituted at the [molecular formula: see text] position by the quinolin-8-yloxy group have been synthesized and fully characterized . These phthalocyanines show less self-aggregation in DMF and culture medium, high singlet oxygen quantum yield, mitochondrial localization, and high photodynamic activity (IC [formula: see text] values as low as 2 nM) .

Anti-Cancer Efficacy

The compound shows high anti-cancer efficacy and lacks isomers . Compared with ZnPc-Q4, ZnPc-Q1 shows higher cell uptake and lower IC [formula: see text] values .

Role in Natural Products, Pharmaceuticals, and Pesticides

Quinolines play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides . As a particular member of the quinoline compounds, N-(quinolin-8-yl)benzamide has an irreplaceable role .

Role in Inert C–H Bond Activation

With the boom in the area of inert C–H bond activation, cross-dehydrogenation coupling (CDC) reactions involving inert C–H bond activation have been developed . This compound plays a significant role in these CDC reactions .

属性

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-17(14-12-18-9-10-19-14)21-8-3-11-23-15-6-1-4-13-5-2-7-20-16(13)15/h1-2,4-7,9-10,12H,3,8,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVLNPNFRQGSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=NC=CN=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole](/img/structure/B2826689.png)

![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)

![Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2826699.png)

![Methyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2826700.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)

![1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826706.png)

![2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826709.png)